molecular formula C25H36N6O4S B584807 Udenafil-d7 CAS No. 1175992-76-3

Udenafil-d7

Número de catálogo: B584807
Número CAS: 1175992-76-3
Peso molecular: 523.704
Clave InChI: IYFNEFQTYQPVOC-SHIXOTCGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Udenafil-d7 is a deuterated analog of udenafil, a potent selective phosphodiesterase type 5 inhibitor. Udenafil is primarily used for the treatment of erectile dysfunction. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of udenafil due to its stable isotope labeling.

Aplicaciones Científicas De Investigación

Udenafil-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion of udenafil in biological systems.

    Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify metabolites of udenafil.

    Drug Interaction Studies: The compound is used to study potential drug-drug interactions involving udenafil.

    Analytical Method Development: this compound serves as an internal standard in the development and validation of analytical methods for udenafil quantification.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Udenafil-d7 involves the incorporation of deuterium atoms into the udenafil molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for yield and cost-effectiveness while maintaining strict quality control standards.

Análisis De Reacciones Químicas

Types of Reactions

Udenafil-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides and sulfones, while reduction can produce various reduced forms of the compound.

Mecanismo De Acción

Udenafil-d7, like udenafil, inhibits the cyclic guanosine monophosphate specific phosphodiesterase type 5 enzyme. This enzyme is responsible for the degradation of cyclic guanosine monophosphate in the corpus cavernosum around the penis. By inhibiting this enzyme, this compound increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and increased blood flow into the corpus cavernosum, thereby enhancing erectile function .

Comparación Con Compuestos Similares

Udenafil-d7 is compared with other phosphodiesterase type 5 inhibitors such as sildenafil, tadalafil, vardenafil, avanafil, and mirodenafil. While all these compounds share a similar mechanism of action, this compound has unique properties due to its deuterium labeling:

    Mirodenafil: Approved only in Korea, it has a similar profile to udenafil.

This compound’s uniqueness lies in its use as a research tool due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies .

Actividad Biológica

Udenafil-d7 is a deuterium-labeled derivative of Udenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This compound has garnered attention for its potential applications in treating erectile dysfunction (ED) and possibly other conditions related to vascular health and neuroprotection. The presence of deuterium enhances the stability and pharmacokinetic properties of the compound, making it a valuable tool in both clinical and research settings.

This compound operates primarily through the inhibition of PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. The accumulation of cGMP results in vasodilation and improved blood flow, particularly in the corpus cavernosum of the penis, facilitating erections in men with ED. Additionally, PDE5 inhibitors like Udenafil have been shown to influence various signaling pathways that may enhance neuronal communication and neuroprotection.

Neuroprotective Effects

Research indicates that PDE5 inhibitors can exert neuroprotective effects by modulating inflammatory responses and promoting neurogenesis. For instance, Udenafil has been linked to the release of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and synaptic plasticity. Studies have demonstrated that inhibition of PDEs can reduce the release of inflammatory cytokines and activate anti-apoptotic factors, thereby enhancing neuronal resilience under stress conditions such as hypoxia or excitotoxicity .

Erectile Dysfunction Treatment

Udenafil has been extensively studied for its efficacy in treating ED. In various clinical trials, it has shown significant improvements in erectile function as measured by the International Index of Erectile Function (IIEF) scores. For example:

  • In a randomized controlled trial involving 167 patients, those treated with 100 mg or 200 mg doses of Udenafil demonstrated significantly higher rates of successful penetration (88.8% for 100 mg and 92.4% for 200 mg) compared to placebo (53.4%) after 12 weeks .
  • Another study reported that Udenafil improved maintenance of erection rates (70.1% for 100 mg vs. 15.4% for placebo) and overall patient satisfaction was notably higher among those receiving Udenafil compared to those on placebo .

Adverse Effects

The safety profile of Udenafil is favorable, with most adverse effects being mild to moderate. Common side effects include headaches, facial flushing, and dyspepsia. Notably, there have been no reports of severe adverse events associated with its use in clinical settings .

Comparative Efficacy Data

Study Dose Successful Penetration Rate Maintenance of Erection Rate Adverse Effects
Study A100 mg88.8%70.1%Headache, flushing
Study B200 mg92.4%75.7%Mild dyspepsia
Placebo-53.4%15.4%-

Case Study: Cognitive Enhancement

In a pilot study examining the cognitive effects of Udenafil on patients with erectile dysfunction, researchers found that repeated dosing led to improvements in cognitive function alongside sexual health benefits. The study suggested that the enhancement in cognitive performance could be attributed to increased BDNF levels and improved neuronal signaling pathways associated with PDE inhibition .

Case Study: Neuroprotection in Models

In vitro studies have demonstrated that Udenafil can protect neurons from glutamate-induced toxicity by suppressing pro-apoptotic signals and enhancing survival pathways through cGMP signaling . These findings suggest potential applications beyond ED treatment into areas like neurodegenerative diseases.

Propiedades

IUPAC Name

4-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,32)/i2D3,6D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFNEFQTYQPVOC-SHIXOTCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)NCCC2CCCN2C)C3=NC4=C(C(=O)N3)N(N=C4CCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858551
Record name 3-(1-Methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-[(~2~H_7_)propyloxy]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175992-76-3
Record name 3-(1-Methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-[(~2~H_7_)propyloxy]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.